1-(1-Azidocyclobutyl)-3-methoxybenzene
Description
1-(1-Azidocyclobutyl)-3-methoxybenzene is a cyclobutane-containing aromatic compound featuring an azide (-N₃) group directly attached to the cyclobutyl ring and a methoxy (-OCH₃) substituent at the para position of the benzene ring. This structure combines the strain inherent to the cyclobutane ring with the high-energy azide functional group, making it a molecule of interest in click chemistry, photochemistry, and materials science. Its synthesis typically involves nucleophilic substitution reactions, such as azide displacement of halides or sulfonates on cyclobutane precursors, followed by purification via column chromatography .
Properties
IUPAC Name |
1-(1-azidocyclobutyl)-3-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-15-10-5-2-4-9(8-10)11(13-14-12)6-3-7-11/h2,4-5,8H,3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKZYDBGLVEFTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCC2)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Azidocyclobutyl)-3-methoxybenzene typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,4-dihalobutane, using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Introduction of the Azide Group: The azide group can be introduced via nucleophilic substitution of a halogenated cyclobutyl compound with sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF).
Attachment of the Methoxybenzene Moiety: The final step involves the coupling of the azidocyclobutyl intermediate with a methoxybenzene derivative, typically through a palladium-catalyzed cross-coupling reaction like the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(1-Azidocyclobutyl)-3-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitrenes, which are highly reactive intermediates.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition with alkynes (Huisgen cycloaddition).
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or sodium hypochlorite (NaOCl) can be used.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) with a palladium catalyst.
Substitution: Copper(I) catalysts (CuAAC) are commonly used for azide-alkyne cycloaddition reactions.
Major Products
Oxidation: Formation of nitrenes, which can further react to form imines or amines.
Reduction: Formation of the corresponding amine.
Substitution: Formation of 1,2,3-triazoles.
Scientific Research Applications
1-(1-Azidocyclobutyl)-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Potential use in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive azide group.
Mechanism of Action
The mechanism of action of 1-(1-Azidocyclobutyl)-3-methoxybenzene primarily involves the reactivity of the azide group. Upon activation (e.g., by heat or light), the azide group can release nitrogen gas (N2) and form a highly reactive nitrene intermediate. This nitrene can insert into C-H or N-H bonds, leading to the formation of new chemical bonds and functional groups. The methoxybenzene moiety can also participate in electrophilic aromatic substitution reactions, further diversifying the compound’s reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 1-(1-Azidocyclobutyl)-3-methoxybenzene and structurally related azido-aromatic compounds:
Structural and Reactivity Analysis
- Cyclobutane vs. Linear Chains : The cyclobutyl group introduces significant ring strain, increasing reactivity compared to linear analogs (e.g., 1-(2-azidoethyl)-3-methoxybenzene). This strain may accelerate azide-derived reactions, such as Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Azide Position : The direct attachment of the azide to the cyclobutane (vs. methyl or ethyl spacers) alters electronic properties. For example, 1H NMR of 1-(azidomethyl)-3-methoxybenzene shows a singlet for the -CH₂N₃ group at δ 4.30 , whereas cyclobutyl protons would exhibit complex splitting due to ring strain and coupling .
- Functional Group Synergy : The methoxy group stabilizes the aromatic ring via electron donation, contrasting with electron-withdrawing groups (e.g., sulfonyl in ), which polarize the molecule and affect solubility.
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